REACTION_CXSMILES
|
OCC([NH:6][C:7](=[O:16])[CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)CO.OC1C=CC(C=O)=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:10]1([CH2:9][CH2:8][C:7]([NH2:6])=[O:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)NC(CCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.856 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
CH2Cl2 was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from hot AcOEt (50 ml)
|
Type
|
CUSTOM
|
Details
|
The light brown crystals formed
|
Type
|
CUSTOM
|
Details
|
collected
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 124.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |